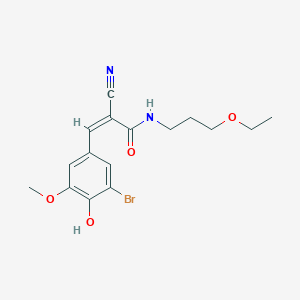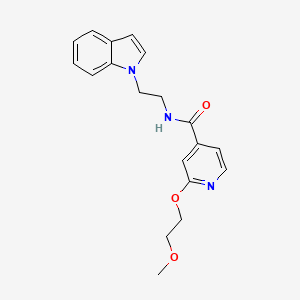
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one, also known as FOQ, is a novel quinoline derivative that has been studied extensively for its potential applications in scientific research. FOQ is a synthetic compound that was first synthesized in 2014 and has since been used in various scientific studies.
Scientific Research Applications
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is not fully understood, but it is believed to act through the inhibition of various pro-inflammatory cytokines and oxidative stress markers. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress, including the NF-κB pathway and the Nrf2-Keap1 pathway.
Biochemical and Physiological Effects
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, the reduction of oxidative stress markers such as MDA and NO, and the modulation of various signaling pathways involved in inflammation and oxidative stress. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and broad range of potential applications. However, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one, including the development of more potent derivatives, the investigation of its potential applications in other scientific fields such as cancer research, and the exploration of its mechanism of action in greater detail. Additionally, the development of new methods for the synthesis and purification of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one may further enhance its potential applications in scientific research.
Conclusion
In conclusion, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a novel quinoline derivative that has shown promising potential for use in various scientific fields. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have potent anti-inflammatory and antioxidant properties, neuroprotective effects, and potential applications in the treatment of various diseases. While 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has some limitations, its broad range of potential applications and synthetic accessibility make it a promising candidate for further study.
Synthesis Methods
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is synthesized through a multi-step process involving the reaction of 2-chloro-3-formylquinoline with 3-phenyl-1,2,4-oxadiazole-5-amine and 1-bromo-3-fluoropropane. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
properties
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-11-14(21)8-9-17(15)24)20-22-19(23-26-20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQJYUCHQTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)


![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)
![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)


![3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2879471.png)

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)
![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2879478.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)
